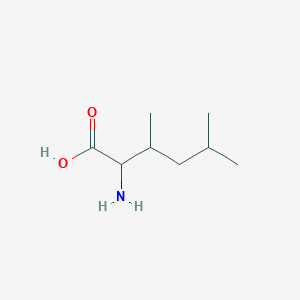

2-Amino-3,5-dimethylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2801-54-9 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-amino-3,5-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-5(2)4-6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11) |

InChI Key |

ODXUKGZVQGQZIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C(=O)O)N |

Origin of Product |

United States |

Nomenclature and Stereochemical Principles of 2 Amino 3,5 Dimethylhexanoic Acid

The systematic name for this compound, following IUPAC conventions, is 2-amino-3,5-dimethylhexanoic acid. This name delineates a six-carbon chain (hexanoic acid) with an amino group at the second carbon (C2) and methyl groups at the third (C3) and fifth (C5) positions.

A critical aspect of this molecule's structure is its chirality. Chirality arises from the presence of stereocenters, which are carbon atoms bonded to four different groups. In this compound, both C2 and C3 are chiral centers. The presence of 'n' chiral centers means there can be up to 2n possible stereoisomers. libretexts.orglibretexts.org For this compound, with two chiral centers, there are four possible stereoisomers. libretexts.orglibretexts.org

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and have opposite configurations at all chiral centers. libretexts.orglibretexts.org The relationship between stereoisomers that are not mirror images is described as diastereomeric. libretexts.orglibretexts.org Diastereomers have different configurations at some, but not all, chiral centers. libretexts.orglibretexts.org

The absolute configuration of each chiral center is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. qmul.ac.ukiupac.org Therefore, the four stereoisomers of this compound are (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Table 1: Stereoisomers of this compound

| Stereoisomer | Relationship to (2R,3R) |

| (2S,3S) | Enantiomer |

| (2R,3S) | Diastereomer |

| (2S,3R) | Diastereomer |

Influence of Steric Hindrance on Preferred Conformations

The three-dimensional shape, or conformation, of 2-amino-3,5-dimethylhexanoic acid is significantly influenced by steric hindrance. Steric hindrance is the repulsion between electron clouds of atoms or groups of atoms that are in close proximity. In this molecule, the methyl groups at C3 and C5, as well as the amino group at C2, create considerable steric bulk.

This steric strain forces the molecule to adopt conformations that minimize these unfavorable interactions. The rotation around the single bonds, particularly the C2-C3 and C4-C5 bonds, is restricted. The molecule will preferentially exist in staggered conformations, where the bulky groups are as far apart as possible, to alleviate steric strain.

Chirality in Precursor Molecules and Synthetic Intermediates

Historical Context of Synthetic Approaches to Branched-Chain Amino Acids

The journey to synthesize complex molecules like this compound is built upon a century of research into amino acid chemistry. The first branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—were isolated and identified in the early 20th century. nih.gov Early synthetic methods were often non-stereoselective, yielding racemic mixtures that then required resolution. Classic approaches such as the Strecker synthesis (from an aldehyde, ammonia (B1221849), and cyanide) and the amination of α-halo acids were foundational.

With the growing demand for enantiomerically pure amino acids for pharmaceuticals and biochemical studies, the focus shifted towards stereocontrolled synthesis. The mid-20th century saw the development of methods using chiral resolving agents to separate enantiomers. However, the major breakthrough came with the advent of asymmetric synthesis. Industrially, the large-scale production of natural BCAAs has been perfected using fermentation with bacterial strains, such as Corynebacterium glutamicum, which employ highly efficient and stereospecific biosynthetic enzyme pathways. nih.gov This industrial success in biocatalysis foreshadowed the development of enzymatic methods for producing non-natural amino acids as well.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.org For this compound, the analysis reveals several potential synthetic routes.

A primary disconnection is at the Cα-N bond, which points to an amination strategy. This suggests a precursor such as an α-keto acid (3,5-dimethyl-2-oxohexanoic acid) or an α-halo acid (2-bromo-3,5-dimethylhexanoic acid). This is a common strategy in amino acid synthesis.

Key Retrosynthetic Disconnections:

Cα-N Bond Disconnection (Amination): This is the most common approach. The synthon is an α-carbocation or its equivalent, which can be reacted with an ammonia source. The synthetic equivalent is typically an α-keto acid or an α-halo acid.

Cα-Cβ Bond Disconnection (Alkylation): This approach involves creating the carbon backbone. A glycine (B1666218) enolate synthon can be alkylated with a suitable electrophile, such as 1-bromo-2,4-dimethylpentane. This strategy is central to methods using chiral auxiliaries.

These disconnections lead to simpler precursors like 4-methyl-2-pentanone (B128772) or isovaleraldehyde, which can be elaborated to form the required carbon skeleton of the target molecule. The choice of a specific forward synthesis based on this analysis depends on the desired stereochemical outcome and available technologies.

Asymmetric Synthesis Strategies for Enantiopure this compound

Achieving stereochemical control at the α-carbon is paramount for producing enantiopure amino acids. Three major strategies have been developed: the use of chiral auxiliaries, asymmetric catalysis, and enzymatic biocatalysis.

Chiral Auxiliaries in Stereocontrolled Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

One of the most powerful methods involves the asymmetric alkylation of a glycine enolate equivalent attached to a chiral auxiliary. Evans oxazolidinones and Oppolzer's camphorsultam are classic examples of such auxiliaries. wikipedia.orgresearchgate.net The general process is as follows:

The chiral auxiliary is acylated with a glycine derivative.

A base is used to deprotonate the α-carbon, forming a chiral enolate. The bulky auxiliary shields one face of the enolate.

The enolate is reacted with an alkyl halide (e.g., a 1-halo-2,4-dimethylpentane derivative) that installs the desired side chain. The auxiliary directs the alkyl group to the less hindered face, resulting in high diastereoselectivity.

The auxiliary is cleaved, typically via hydrolysis, to yield the enantiomerically enriched amino acid.

Another sophisticated approach uses chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.govtcichemicals.com These square-planar complexes act as chiral glycine equivalents. Alkylation of these complexes proceeds with high diastereoselectivity, controlled by the chiral ligand. nih.govmdpi.com Subsequent hydrolysis of the complex releases the desired α-amino acid and allows for the recovery of the chiral ligand. mdpi.com

| Method | Chiral Auxiliary | Key Reaction | Typical Diastereomeric Excess (d.e.) |

| Evans Asymmetric Alkylation | Oxazolidinone | Enolate Alkylation | >90% |

| Oppolzer's Method | Camphorsultam | Enolate Alkylation | >95% |

| Ni(II) Complex Alkylation | Proline-derived Schiff base | Complex Alkylation | >95% |

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Hydrogenation)

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate large quantities of an enantiopure product. researchgate.net

Metal-Catalyzed Asymmetric Hydrogenation is a prominent method. This strategy requires a prochiral precursor, such as an N-acyl-α,β-dehydroamino acid. This unsaturated precursor can be synthesized via condensation of an aldehyde with an N-acylglycine derivative. The double bond is then hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) with a chiral phosphine ligand (e.g., BINAP, DuPhos). The catalyst-substrate complex directs hydrogen addition to one face of the double bond, yielding the amino acid with high enantioselectivity.

Organocatalysis , which uses small organic molecules as catalysts, has also emerged as a powerful tool. Chiral phase-transfer catalysts can be used for the asymmetric alkylation of glycine Schiff bases. The chiral catalyst forms a chiral ion pair with the enolate, effectively shielding one face and directing the incoming alkyl halide to produce the desired enantiomer.

Enzymatic Biocatalysis for Stereoselective Production

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. mdpi.com For the synthesis of α-amino acids, transaminases (or aminotransferases) are particularly effective. nih.govelsevierpure.com

This method uses the corresponding α-keto acid (3,5-dimethyl-2-oxohexanoic acid) as the substrate. A D- or L-selective transaminase catalyzes the transfer of an amino group from a donor molecule (like L-alanine, L-glutamate, or isopropylamine) to the prochiral ketone, producing the target amino acid in very high enantiomeric excess (>99% ee). mdpi.com

To drive the reaction to completion, the equilibrium can be shifted by removing the ketone byproduct. This is often achieved by using a second enzyme in a cascade reaction. For example, if isopropylamine (B41738) is the amino donor, the acetone (B3395972) byproduct can be removed by a reductase. mdpi.comelsevierpure.com This enzymatic approach is highly attractive due to its mild reaction conditions (room temperature, aqueous media), exceptional selectivity, and environmental compatibility. mdpi.com

| Enzyme Class | Substrate | Amino Donor | Key Advantage |

| Transaminase (ATA) | 3,5-dimethyl-2-oxohexanoic acid | L-Alanine, Isopropylamine | Extremely high enantioselectivity (>99% ee), mild conditions |

| Acylase | N-acetyl-DL-amino acid | Water | Kinetic resolution of racemic mixtures |

| Hydantoinase/Carbamoylase | Hydantoin derivative | Water | Dynamic kinetic resolution for high yields of one enantiomer |

Non-Asymmetric Synthetic Routes and Derivative Preparation

While asymmetric synthesis is preferred for producing enantiopure compounds, non-asymmetric routes are valuable for creating racemic standards or for applications where stereochemistry is not critical.

The Strecker synthesis is a classic example. It involves a one-pot, three-component reaction between an aldehyde (3,5-dimethylhexanal), ammonia, and potassium cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the racemic amino acid.

Another common method is the amination of an α-halo acid . The α-bromo derivative of 3,5-dimethylhexanoic acid can be prepared and subsequently displaced with ammonia to give the racemic product.

Preparation of derivatives is often necessary for purification, analysis, or further synthetic steps. Common derivatives include:

N-protection: The amino group can be protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to prevent side reactions during subsequent transformations. mdpi.com

Esterification: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to increase its solubility in organic solvents or to protect it during reactions involving the amino group.

These classical methods, while lacking stereocontrol, remain fundamental in the broader context of amino acid chemistry and provide accessible routes to the molecular scaffold of this compound.

A comprehensive analysis of synthetic strategies for the non-proteinogenic amino acid, this compound, reveals a variety of established and advanced methodologies. The synthesis of this sterically hindered amino acid requires careful consideration of reaction pathways and optimization of conditions to achieve high yield and purity. This article details key synthetic routes including modifications of the Strecker synthesis, various amination reactions, and the alkylation of glycine equivalents, along with a focused discussion on the optimization of laboratory-scale synthesis.

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Information

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-Amino-3,5-dimethylhexanoic acid, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: This technique would reveal the number of different types of protons, their chemical environment, their relative numbers, and how they are connected to neighboring atoms through spin-spin coupling.

Expected ¹H NMR Spectral Features for this compound:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Information |

|---|---|---|---|

| H₂N- | Broad singlet | s | --- |

| -COOH | Broad singlet | s | --- |

| H-2 (α-proton) | ~3.5-4.0 | Doublet of doublets (dd) | Coupling to protons on C3 |

| H-3 | Multiplet | m | Coupling to H-2 and methyl protons on C3 |

| H-4 | Multiplet | m | Coupling to H-3 and H-5 |

| H-5 | Multiplet | m | Coupling to H-4 and methyl protons on C5 |

| C3-CH₃ | Doublet | d | Coupling to H-3 |

¹³C NMR Spectroscopy: This technique provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Resonances for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C1 (-COOH) | ~170-180 |

| C2 (α-carbon) | ~50-60 |

| C3 | ~35-45 |

| C4 | ~40-50 |

| C5 | ~25-35 |

| C6 (from C5-CH₃) | ~20-25 |

| C3-CH₃ | ~15-20 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals and confirm the connectivity of the entire carbon skeleton. Nuclear Overhauser Effect (NOE) experiments could provide through-space information to help elucidate the preferred conformation and relative stereochemistry of the stereocenters at C2 and C3.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₈H₁₇NO₂), the exact mass would be 159.1259 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), would reveal characteristic losses. For an alpha-amino acid, a common fragmentation pathway is the loss of the carboxyl group (as COOH or CO₂ and H₂O) and side-chain fragments.

Predicted Collision Cross Section (CCS) Data for Adducts of this compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 160.13321 | 139.5 |

| [M+Na]⁺ | 182.11515 | 144.0 |

| [M-H]⁻ | 158.11865 | 137.7 |

| [M+H-H₂O]⁺ | 142.12319 | 134.6 |

Data sourced from PubChem for the hydrochloride form of the compound. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. hmdb.caresearchgate.net

In the IR spectrum of this compound, which exists as a zwitterion in the solid state, characteristic absorption bands would be expected.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H (Ammonium) | Stretching | 3000-2500 (broad) |

| C-H (Alkyl) | Stretching | 2960-2850 |

| C=O (Carboxylate) | Asymmetric Stretching | ~1600-1590 |

| N⁺-H (Ammonium) | Bending | ~1550-1480 |

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. hmdb.ca It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone and C-H bonds of the hexanoic acid chain would be expected to produce strong signals in the Raman spectrum. While detailed experimental data for this specific molecule is not widely available, the principles of Raman spectroscopy for amino acids are well-established. bldpharm.combldpharm.com

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

While obtaining suitable single crystals of the parent amino acid can be challenging, X-ray crystallography of a derivative of this compound would provide the most unambiguous determination of its three-dimensional structure. This technique can establish the absolute configuration of the chiral centers at positions 2 and 3, provided a heavy atom is incorporated into the structure or anomalous dispersion methods are used. The synthesis of a derivative, for instance by reacting the amino group with a reagent containing a heavy atom like bromine, can facilitate the crystallographic analysis and the determination of the absolute stereochemistry. sigmaaldrich.com

Chiroptical Methods for Enantiomeric Purity Assessment

This compound has at least two chiral centers (C2 and C3), meaning it can exist as four possible stereoisomers. Chiroptical methods are essential for determining the enantiomeric purity of a sample.

Optical Rotation and Specific Rotation Measurements

Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific rotation, [α], is a standardized measure of this property and is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).

The measurement of the specific rotation of a sample of this compound would be compared against the value for a known pure enantiomer to determine its enantiomeric excess (ee%). The value of the specific rotation is highly dependent on the solvent, temperature, and the wavelength of light used, with measurements commonly taken at the sodium D-line (589 nm). canada.ca While no published specific rotation value for this compound is available in the reviewed literature, the methodology for its determination is well-established for other amino acids like leucine (B10760876) and valine. canada.ca

Circular Dichroism (CD) Spectroscopy for Conformational Studies and Enantiomeric Excess

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. nih.gov For a molecule like this compound with multiple stereocenters, CD spectroscopy is invaluable for determining its three-dimensional structure in solution and for quantifying the enantiomeric excess (ee) of a sample. nih.gov

The CD spectrum of each stereoisomer of this compound will be unique, exhibiting positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of its chromophores, primarily the carboxylic acid group. researchgate.netresearchgate.net The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral centers. researchgate.net By comparing the experimental CD spectrum of a sample to the spectra of known stereoisomers, the absolute configuration can be determined. Furthermore, the intensity of the CD signal is directly proportional to the concentration difference between the enantiomers, allowing for the calculation of enantiomeric excess. nih.gov

| Parameter | Value |

| Wavelength Range | 190-250 nm |

| Solvent | Water or buffer |

| Typical Concentration | 0.1 - 1.0 mg/mL |

| Pathlength | 1 mm |

| Hypothetical CD Data | |

| Stereoisomer | Wavelength (nm) |

| (2S,3S) | ~210 |

| (2R,3R) | ~210 |

| (2S,3R) | ~215 |

| (2R,3S) | ~215 |

This table presents hypothetical data to illustrate the expected differences in CD spectra between the stereoisomers of this compound.

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for separating the different stereoisomers of this compound and for assessing the purity of a sample.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For the analysis of amino acids like this compound, a derivatization step is typically required to increase their volatility. nih.gov This often involves esterification of the carboxylic acid group and acylation of the amino group. nih.gov

To separate the different stereoisomers, a chiral stationary phase is used within the GC column. These stationary phases are themselves chiral and interact differently with the enantiomers of the derivatized amino acid, leading to different retention times and thus, separation. This allows for the quantification of the relative amounts of each stereoisomer in a mixture.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For amino acids, reversed-phase HPLC is a common approach. thermofisher.com Similar to GC, derivatization of the amino acid is often performed to enhance its detection by UV or fluorescence detectors. thermofisher.com

For the separation of the stereoisomers of this compound, two main HPLC strategies can be employed:

Chiral Stationary Phases: Similar to GC, HPLC columns with chiral stationary phases can be used to directly separate the enantiomers and diastereomers of the underivatized or derivatized amino acid.

Chiral Derivatizing Agents: The amino acid can be reacted with a chiral derivatizing agent to form diastereomeric derivatives. nih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.

HPLC is not only crucial for isomeric separation but also for the quantitative analysis of this compound in various samples, providing high sensitivity and reproducibility. nih.gov

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral capillary column (e.g., Chirasil-Val) | Chiral column (e.g., C18 with chiral selector) or standard C18 for diastereomers |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Varies (e.g., Acetonitrile/water gradient with buffer) thermofisher.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis or Fluorescence Detector |

| Derivatization | Required (e.g., esterification and acylation) nih.gov | Often required for enhanced detection (e.g., with OPA or FMOC) shimadzu.com |

| Typical Run Time | 15-30 minutes | 20-40 minutes |

This table summarizes typical parameters for the GC and HPLC analysis of amino acids like this compound.

Theoretical and Computational Investigations of 2 Amino 3,5 Dimethylhexanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods provide insights into molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.net It offers a good balance between computational cost and accuracy for determining ground state properties. For a molecule like 2-Amino-3,5-dimethylhexanoic acid, DFT calculations would typically be employed to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electron Density Distribution: To identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions.

Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between them provides a measure of the molecule's chemical reactivity and stability. researchgate.net

Spectroscopic Properties: Predicting properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in experimental characterization.

A hypothetical DFT study on this compound could involve various functionals and basis sets to ensure the reliability of the results. For instance, a study on amino acids with polar uncharged side chains utilized the B3LYP functional with a 6-31G* basis set to optimize geometries and calculate molecular properties. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating ability. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest-energy empty orbital and the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 10.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar solvents and other molecules. |

| Mulliken Atomic Charges | Cα: +0.1, N: -0.4 | Provides insight into the partial charges on individual atoms, highlighting potential sites for electrostatic interactions. nih.gov |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific literature data for this compound was found.

Ab initio methods are quantum mechanical calculations derived directly from theoretical principles without the inclusion of experimental data. nih.govbiologicalmodeling.org These methods are generally more computationally demanding than DFT but can provide higher accuracy, especially for systems where electron correlation effects are significant. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory.

For a molecule like this compound, high-accuracy ab initio calculations could be used to:

Benchmark DFT results: Validate the accuracy of less computationally expensive DFT methods. frontiersin.orgnih.gov

Calculate precise interaction energies: Determine the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, with other molecules.

Investigate excited states: While less common for this type of molecule, it could be used to understand its behavior upon absorption of light.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and interactions with the surrounding environment. nih.gov

A crucial component of MD simulations is the force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. uiuc.edu Standard force fields like AMBER, CHARMM, and GROMOS are well-parameterized for the 20 standard proteinogenic amino acids. frontiersin.orgnih.gov However, for a non-standard amino acid like this compound, specific force field parameters would need to be developed and validated. acs.orgbyu.edunih.govacs.org

The process of parameterizing a new residue typically involves:

Quantum Mechanical Calculations: Using DFT or ab initio methods to calculate the optimized geometry, vibrational frequencies, and partial atomic charges of the molecule and its fragments. frontiersin.orgnih.gov

Parameter Fitting: Adjusting the force field parameters (e.g., bond lengths, bond angles, dihedral angles, and van der Waals parameters) to reproduce the QM data.

Validation: Testing the new parameters by running MD simulations and comparing the results with available experimental data or higher-level QM calculations. acs.orgbyu.edunih.govacs.org

Several research groups have developed protocols and tools for parameterizing non-standard amino acids to be used in popular MD simulation packages. frontiersin.orgnih.govacs.org

The surrounding solvent can have a profound impact on the conformation and behavior of a molecule. MD simulations are particularly well-suited for studying these solvation effects. For this compound, which has a hydrophobic side chain, understanding its interaction with water is critical.

MD simulations can be used to investigate:

Hydration Shell Structure: The arrangement of water molecules around the amino acid. The hydrophobic side chain would be expected to induce a more ordered structure in the surrounding water, a phenomenon known as hydrophobic hydration. rsc.org

Conformational Preferences in Different Solvents: The molecule may adopt different preferred conformations in polar (e.g., water) versus non-polar (e.g., chloroform) solvents. researchgate.net

Free Energy of Solvation: The thermodynamic cost or gain of transferring the molecule from a vacuum or a non-polar solvent to water. This is a key measure of its hydrophobicity. researchgate.netnih.gov

Studies on similar hydrophobic amino acids have shown that the shape of the cavity created by the solute in the solvent is a key determinant of the thermodynamics of solvation. nih.gov

Table 2: Hypothetical Solvation Properties of this compound from MD Simulations

| Property | Hypothetical Value (in water) | Significance |

| Radial Distribution Function g(r) | Peak at 3.5 Å for water oxygen around the carboxyl group | Describes the probability of finding a solvent atom at a certain distance from a solute atom, revealing the hydration structure. |

| Solvation Free Energy | -5 kcal/mol | A negative value indicates that the molecule is soluble in the solvent. researchgate.net |

| Radius of Gyration (Rg) | 3.2 Å | A measure of the molecule's compactness. Changes in Rg can indicate conformational changes in different solvent environments. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific literature data for this compound was found.

Docking and Molecular Modeling Studies of Potential Binding Interactions (Non-Biological Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to predict the binding of a ligand to a protein, docking can also be applied in a non-biological context to study interactions with other small molecules, surfaces, or synthetic receptors.

For this compound, molecular docking could be used to investigate:

Dimerization and Self-Assembly: Predicting how two or more molecules of this compound might interact with each other.

Binding to Synthetic Hosts: Investigating the potential for this amino acid to bind to cyclodextrins, calixarenes, or other synthetic host molecules.

Interactions with Material Surfaces: Modeling how the molecule might adsorb onto the surface of a material, which could be relevant in fields like materials science or nanotechnology.

The results of docking studies are typically a set of predicted binding poses and a scoring function that estimates the binding affinity. These predictions can then be further refined and validated using more rigorous methods like MD simulations with free energy calculations.

Ligand-Protein Interaction Prediction (e.g., if used as a research probe)

The prediction of how a small molecule, or ligand, will bind to a protein is a critical step in assessing its potential as a research probe or therapeutic agent. nih.gov For this compound, computational docking simulations can be employed to predict its binding mode and affinity to various protein targets. These methods utilize scoring functions to estimate the binding energy and identify the most favorable orientation of the ligand within the protein's binding site. nih.gov

The process typically involves the following steps:

Target Identification: Potential protein targets are identified based on sequence homology to known targets of similar amino acid derivatives or through broader screening against a panel of disease-relevant proteins.

3D Structure Preparation: High-resolution three-dimensional structures of the target proteins are obtained from crystallographic or cryo-electron microscopy data, often from repositories like the Protein Data Bank (PDB).

Ligand Preparation: A 3D model of this compound is generated and its conformational space is explored to identify low-energy conformers.

Molecular Docking: Docking algorithms place the flexible ligand into the rigid or flexible binding site of the protein, and a scoring function is used to rank the potential binding poses.

A hypothetical docking study of this compound against a selected enzyme, for instance, a hypothetical aminotransferase, might yield results as summarized in the table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Aminotransferase XYZ | -7.2 | Asp122, Arg292, Tyr75 | Hydrogen bonds, Salt bridge, Hydrophobic interactions |

| Leucine (B10760876) dehydrogenase | -6.8 | His150, Gly98, Val293 | Hydrogen bonds, van der Waals forces |

| Branched-chain aminotransferase | -7.5 | Glu45, Lys201, Phe88 | Hydrogen bonds, Ionic interactions, Pi-alkyl interactions |

This table represents hypothetical data for illustrative purposes.

The insights gained from such predictions can guide the experimental validation of these interactions and prioritize targets for further investigation.

Design of Derived Probes or Sensors

Based on the predicted binding mode of this compound, derivatives can be designed to function as more potent or selective chemical probes or sensors. This process often involves the strategic addition of functional groups to enhance binding affinity, improve selectivity, or introduce a reporter moiety for detection.

For instance, if docking studies suggest that a particular region of the binding pocket is unoccupied, a derivative of this compound could be designed with an extension that favorably interacts with that region. Furthermore, a fluorescent tag or a biotin (B1667282) handle could be appended to the core structure to create a chemical probe for use in techniques like fluorescence microscopy or pull-down assays.

The design process for a derived probe might follow these steps:

Analysis of the Binding Pocket: The environment of the bound this compound is analyzed to identify opportunities for additional interactions.

In Silico Modification: The parent compound is computationally modified to include new functional groups.

Re-docking and Scoring: The new derivatives are docked into the target protein to predict their binding affinity and mode.

Prioritization for Synthesis: The most promising derivatives are selected for chemical synthesis and experimental testing.

| Derivative of this compound | Modification | Predicted Improvement in Binding Affinity (ΔΔG, kcal/mol) | Rationale for Modification |

| Compound 1a | Addition of a p-fluorophenyl group at the 5-position | -1.5 | To form a halogen bond with a backbone carbonyl |

| Compound 1b | Introduction of a hydroxyl group at the 4-position | -0.8 | To form a new hydrogen bond with a polar residue |

| Compound 1c | Appending a fluorescein (B123965) isothiocyanate (FITC) group to the amino terminus | N/A (for detection) | To create a fluorescent probe for imaging studies |

This table represents hypothetical data for illustrative purposes.

Virtual Screening and Computational Design for Novel Analogues

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the scaffold of this compound, a virtual library of novel analogues can be generated by systematically modifying its structure.

This process involves:

Library Enumeration: A virtual library of analogues is created by adding, removing, or substituting various chemical groups on the this compound backbone.

Filtering: The library is filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) to ensure drug-likeness.

High-Throughput Virtual Screening: The filtered library is then docked against the target protein's binding site.

Hit Selection and Refinement: The top-scoring compounds ("hits") are selected for further analysis, which may include more rigorous docking protocols, molecular dynamics simulations, and eventual experimental validation. nih.gov

A virtual screening campaign could identify novel analogues with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

| Analogue ID | Structural Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| VSA-001 | Cyclization of the hexanoic acid chain | -8.1 | Enhanced hydrophobic interactions and reduced conformational flexibility |

| VSA-002 | Replacement of the 3-methyl group with a cyclopropyl (B3062369) moiety | -7.9 | Favorable van der Waals contacts |

| VSA-003 | Introduction of a sulfonamide group at the amino terminus | -8.5 | Strong hydrogen bonding and electrostatic interactions with a key lysine (B10760008) residue |

This table represents hypothetical data for illustrative purposes.

Through these theoretical and computational approaches, the potential of this compound as a chemical tool and a starting point for drug discovery can be systematically explored, paving the way for future experimental investigations.

Enzyme Substrate Specificity and Kinetic Analysis

No studies were identified that investigate this compound as a substrate for any specific enzyme.

Investigation of Turnover Rates and Km Values

There is no available data on the turnover rates or Michaelis-Menten constants (Km values) for this compound with any enzyme.

Inhibition Profiles against Specific Enzymes

No studies detailing the inhibitory effects of this compound on specific enzymes have been found in the public domain.

Receptor Binding Assays and Ligand Efficiency Studies (In Vitro, Non-Clinical)

There are no published receptor binding assays or ligand efficiency studies for this compound.

Interaction with Specific Receptor Types (e.g., amino acid transporters, specific G-protein coupled receptors)

Information regarding the interaction of this compound with any receptor type is not available.

Binding Affinity Determination (Kd values)

No binding affinity data, such as dissociation constants (Kd values), have been reported for this compound.

Mechanistic Pathways of Interaction at the Molecular Level (e.g., allosteric modulation, competitive binding)

The molecular mechanism of action for this compound, including whether it engages in allosteric modulation or competitive binding, has not been elucidated in any available scientific literature.

Unraveling the Metabolic Journey of this compound: An In Vitro Perspective

Delving into the intricate world of microbial and plant biochemistry, this article elucidates the current understanding of the metabolic pathways leading to the formation of the non-proteinogenic amino acid, this compound. Through in vitro studies utilizing model organisms, researchers are beginning to piece together the biosynthetic puzzle of this unique branched-chain amino acid derivative.

Applications of 2 Amino 3,5 Dimethylhexanoic Acid As a Building Block or Research Tool

Incorporation into Peptide and Peptidomimetic Structures

The steric bulk and conformational preferences of 2-amino-3,5-dimethylhexanoic acid make it an intriguing residue for incorporation into peptides and peptidomimetics. Its presence can significantly influence the resulting structure and properties of the peptide chain.

The integration of this compound into peptide sequences is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. univ-rennes1.frpeptide.com The general approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. masterorganicchemistry.comyoutube.com

The process typically utilizes the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group. univ-rennes1.fr The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide, commonly with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). univ-rennes1.frmasterorganicchemistry.com

Activation and Coupling: The incoming Fmoc-protected this compound is activated using a coupling reagent. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.govnih.gov The activated amino acid is then coupled to the deprotected N-terminus of the resin-bound peptide. youtube.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins. masterorganicchemistry.com

This iterative process allows for the controlled assembly of a peptide containing one or more this compound residues at desired positions. nih.gov The final peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. peptide.com

While SPPS is the dominant method for peptide synthesis, solution-phase strategies can also be employed for the incorporation of this compound, particularly for the synthesis of shorter peptides or for large-scale production. nih.govnih.gov In solution-phase synthesis, both the amino and carboxyl groups of the amino acids must be appropriately protected. ekb.eg

The general principle involves the coupling of two protected amino acids in a suitable organic solvent. The carboxyl group of one amino acid is activated, often forming an active ester or an acid chloride, which then reacts with the free amino group of the other amino acid to form a peptide bond. ekb.eg Following the coupling reaction, one of the protecting groups is selectively removed to allow for the next coupling step. This process is repeated until the desired peptide sequence is assembled. Purification after each step is typically required, often involving extraction and crystallization. nih.gov

The incorporation of sterically hindered non-proteinogenic amino acids like this compound can have a profound impact on the conformational properties and stability of peptides. The bulky, branched side chain can restrict the rotational freedom around the peptide backbone bonds (phi and psi angles), thereby favoring specific secondary structures.

For instance, the introduction of α,α-disubstituted amino acids is a known strategy to promote helical conformations in peptides. nih.gov While this compound is not α,α-disubstituted, its significant steric bulk can similarly influence local conformation. Depending on its position within the peptide sequence, it can disrupt or stabilize secondary structures like α-helices and β-sheets. nih.govresearchgate.net This conformational constraint can be a valuable tool in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a natural peptide while enhancing its metabolic stability. nih.gov The replacement of a natural amino acid with this compound can lead to peptides with increased resistance to enzymatic degradation by proteases, a common limitation of peptide-based therapeutics.

Use in the Synthesis of Complex Organic Molecules

Beyond peptide chemistry, this compound serves as a valuable chiral synthon in the asymmetric synthesis of more complex organic molecules. Its inherent chirality and functional groups provide a strategic starting point for the construction of stereochemically defined natural product analogues and other target molecules.

Amino acids are fundamental building blocks in nature, and synthetic chemists often utilize them as chiral precursors for the synthesis of natural products and their analogues. researchgate.net The stereocenter and the amino and carboxyl functionalities of this compound can be strategically manipulated to introduce chirality and functionality into a target molecule. This approach is particularly useful in the synthesis of analogues of natural products where modifications to the original structure are desired to improve biological activity or pharmacokinetic properties.

In the field of asymmetric total synthesis, the goal is to prepare a single enantiomer of a chiral molecule. Chiral amino acids are frequently employed as starting materials or as chiral auxiliaries to control the stereochemical outcome of reactions. nih.govmdpi.com this compound, with its defined stereochemistry, can be used as a chiral building block where its carbon skeleton is incorporated into the final target molecule. rsc.orgresearchgate.net

The synthetic utility of such amino acids often involves the transformation of the amino and carboxyl groups into other functionalities while retaining the stereochemical integrity of the α-carbon. This allows for the construction of complex molecules with multiple stereocenters in a controlled manner.

Development of Chemical Probes and Sensors

The unique structure of this compound, with its sterically hindered side chain, makes it a candidate for creating specialized chemical tools. As a non-canonical amino acid, it can be incorporated into peptides or other molecules to introduce specific functionalities or to study biological systems without perturbing them in the way that larger tags might.

Fluorescent Labeling Strategies

Fluorescent labeling is a cornerstone of bioimaging, allowing researchers to visualize and track biomolecules in real-time. nih.gov While no studies have specifically reported the fluorescent labeling of this compound, its structure allows for standard bioconjugation techniques.

Hypothetical Labeling Approaches:

N-Terminal Labeling: The primary amine group of the amino acid is a common target for fluorescent labeling. It can be chemically modified to attach a fluorophore using N-hydroxysuccinimide (NHS) ester chemistry. This would involve reacting the amino acid with a fluorescent dye that has been activated with an NHS ester group.

Side-Chain Functionalization: A more advanced, though hypothetical, strategy would involve synthesizing a derivative of this compound that contains a "clickable" chemical handle on its side chain. This handle, such as an azide (B81097) or alkyne group, would not interfere with its incorporation into a peptide but would allow for highly specific attachment of a fluorescent probe via click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

The choice of fluorophore would depend on the specific application, such as the desired wavelength for excitation and emission, brightness, and photostability.

Table 1: Potential Fluorophores for Labeling Amino Acids

| Fluorophore Class | Example Dyes | Typical Application |

|---|---|---|

| Cyanines | Cy3, Cy5, Cy7 | Super-resolution microscopy, In vivo imaging |

| Rhodamines | TRITC, TAMRA | Fluorescence microscopy, Flow cytometry |

| Alexa Fluor Dyes | Alexa Fluor 488, 594, 647 | Confocal microscopy, High-resolution imaging |

Note: This table represents common fluorophores used for labeling biomolecules and does not reflect documented use with this compound.

Isotopic Labeling for Tracers in Biochemical Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. wikipedia.org By replacing atoms with their heavier, non-radioactive isotopes (stable isotopes), researchers can track the molecule's journey through metabolic pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgchempep.com

While no studies document the use of isotopically labeled this compound, its synthesis could incorporate stable isotopes at various positions.

Potential Labeling Strategies:

¹³C Labeling: One or more carbon atoms in the hexanoic acid backbone could be replaced with Carbon-13.

¹⁵N Labeling: The nitrogen atom in the amino group could be replaced with Nitrogen-15.

²H (Deuterium) Labeling: Hydrogen atoms, particularly those on the side chain, could be replaced with deuterium.

Such labeled versions of this compound would be invaluable tools if the compound were found to be part of a metabolic pathway or if it were used as a research tool to probe enzyme active sites. For example, a research group developed a different 18F-labeled amino acid, (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid, as a tracer for brain tumor imaging, demonstrating the utility of this general approach. nih.gov

Table 2: Common Stable Isotopes for Metabolic Tracing

| Isotope | Natural Abundance (%) | Detection Method | Common Use |

|---|---|---|---|

| Carbon-13 (¹³C) | ~1.1% | Mass Spectrometry, NMR | Tracing carbon backbones in metabolic flux analysis. nih.gov |

| Nitrogen-15 (¹⁵N) | ~0.37% | Mass Spectrometry, NMR | Studying amino acid and protein metabolism. fiveable.me |

| Deuterium (²H) | ~0.015% | Mass Spectrometry, NMR | Probing enzymatic mechanisms and metabolic pathways. wikipedia.org |

Note: This table outlines common isotopes and their general applications in biochemistry. wikipedia.orgnih.govfiveable.me

Role in Material Science Applications

The incorporation of non-canonical amino acids into polymers can introduce novel functionalities, improve biocompatibility, and allow for precise control over the material's properties. The bulky and hydrophobic dimethylhexanoic side chain of this compound could theoretically impart specific characteristics to polymers.

Incorporation into Biocompatible Polymers

There is no available research on the use of this compound in biocompatible polymers. Hypothetically, it could be used as a monomer or a side-chain functional group in polymers designed for biomedical applications. For instance, it could be incorporated into polypeptide or polyester (B1180765) backbones. The inclusion of this amino acid could enhance the hydrophobicity of the polymer, potentially influencing its interaction with biological membranes or proteins.

Influence on Polymer Architecture and Properties

The specific structure of this compound would likely have a significant impact on the resulting polymer's architecture and bulk properties.

Predicted Effects:

Steric Hindrance: The branched dimethyl groups on the side chain would introduce significant steric bulk. This could disrupt polymer chain packing, leading to a more amorphous (less crystalline) material with potentially lower density and increased free volume.

Hydrophobicity: The aliphatic side chain is nonpolar and would increase the hydrophobicity of the polymer. This could affect its swelling behavior in aqueous environments and its degradation rate if it is part of a biodegradable polymer like a polyester or poly(amino acid).

Mechanical Properties: By disrupting inter-chain interactions, the bulky side chains might decrease the polymer's tensile strength and modulus while potentially increasing its flexibility or elasticity.

These hypothetical properties would need to be confirmed through empirical research involving the synthesis and characterization of polymers containing this compound.

Compound List

| Compound Name |

|---|

| This compound |

| 2-Amino-5-[18F]fluoro-2-methylpentanoic Acid |

| Carbon-13 |

| Nitrogen-15 |

| Deuterium |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The efficient and sustainable synthesis of structurally complex ncAAs like 2-Amino-3,5-dimethylhexanoic acid is a critical hurdle to their widespread study and application. Modern synthetic strategies are increasingly focused on methods that offer high efficiency, selectivity, and environmental compatibility.

Flow Chemistry Approaches

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, presents a promising avenue for the synthesis of this compound. This methodology offers several advantages over traditional batch synthesis, including enhanced reaction speed, improved safety for handling hazardous intermediates, and greater control over reaction parameters such as temperature and pressure. amidetech.com

Table 1: Comparison of Batch vs. Flow Chemistry for Amino Acid Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. |

| Scalability | Often challenging to scale up. | More straightforward scalability by running the system for longer. |

| Safety | Handling of hazardous materials can be risky at large scales. | Smaller reaction volumes at any given time enhance safety. |

| Efficiency | Can be time-consuming with multiple manual steps. | Automated systems can run continuously, increasing throughput. |

Photoredox Catalysis in Amino Acid Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex chemical bonds under mild reaction conditions. This strategy is particularly relevant for the synthesis of sterically hindered amino acids, a category to which this compound belongs. nih.gov

Recent advancements have demonstrated the use of photoredox catalysis to couple readily available starting materials for the synthesis of primary amines with fully substituted α-carbons. nih.gov This approach could be adapted to construct the challenging quaternary carbon center and the adjacent amine group in this compound. Furthermore, the synergistic merger of photoredox catalysis with biocatalysis, using enzymes like pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, has shown remarkable potential for the stereoselective synthesis of a wide array of ncAAs. mdpi.com This hybrid approach could offer a highly selective route to specific stereoisomers of this compound.

Advanced Computational Prediction of Interaction Networks

The development of computational tools to predict the properties and interactions of novel molecules is revolutionizing drug discovery and materials science. For this compound, these in silico methods can guide its synthesis and investigation.

Machine Learning for SAR Exploration

Machine learning (ML) algorithms are increasingly being used to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of a compound based on its chemical structure. For peptides containing ncAAs, ML models can predict binding affinities to protein targets. nih.gov

In the context of this compound, ML could be employed to predict its potential biological targets and activities. By training models on large datasets of known ligand-protein interactions, it would be possible to generate predictions about how the unique branched structure of this amino acid might influence its binding to specific proteins. This predictive power can help to prioritize experimental studies and accelerate the discovery of its functional roles. nih.gov

AI-Driven Retrosynthetic Design

| Tool/Technique | Application in Synthesizing this compound |

| Machine Learning (SAR) | Predict potential biological activities and protein binding affinities. |

| AI-Driven Retrosynthesis | Propose novel and efficient synthetic routes from simple precursors. |

| Graph Neural Networks | Model the molecule as a graph to predict reactivity and synthetic feasibility. |

Exploration of Untapped Biochemical Roles and Pathways in Non-Human Systems

While the roles of the 20 canonical amino acids are well-established, the functions of ncAAs in nature are still being uncovered. Branched-chain amino acids (BCAAs), in particular, are known to play significant roles in metabolism and cell signaling.

The biosynthesis of non-canonical BCAAs has been observed in microorganisms like E. coli, where they can sometimes be misincorporated into proteins. nih.gov This suggests that pathways for the synthesis and metabolism of such amino acids exist in nature. Investigating the potential for this compound to be synthesized or utilized by non-human organisms, such as bacteria or fungi, could reveal novel metabolic pathways and enzymatic functions.

Furthermore, the incorporation of ncAAs into peptides and proteins can confer unique properties, such as enhanced stability or novel catalytic activities. Exploring how this compound, if incorporated into proteins in non-human systems, might alter their function could open up new avenues in synthetic biology and biocatalysis.

Integration into Advanced Analytical Platform Development

The development of advanced analytical platforms relies on the creation of novel materials and reagents that offer enhanced selectivity, sensitivity, and efficiency. The unique stereochemistry and hydrophobicity of this compound make it a compelling candidate for several applications in this sphere.

Future research could focus on its use as a chiral selector in chromatographic and electrophoretic techniques. The presence of multiple chiral centers and a bulky, branched side chain can facilitate specific stereoselective interactions. When immobilized onto a stationary phase, polymers or derivatives of this compound could enable the high-resolution separation of racemic mixtures, a critical process in the pharmaceutical industry.

Another promising avenue is the development of novel molecularly imprinted polymers (MIPs) . By using this compound or its derivatives as a template or a functional monomer, highly selective binding sites for specific analytes can be created. These MIPs could be integrated into sensor arrays or used for solid-phase extraction, offering a robust and cost-effective method for detecting and quantifying target molecules in complex matrices.

Furthermore, its incorporation into the recognition element of biosensors is a viable research direction. Peptides containing this compound could be designed to bind to specific biomarkers with high affinity and specificity. The non-natural structure of the amino acid can enhance the peptide's stability against enzymatic degradation, a crucial attribute for in vivo and continuous monitoring applications.

| Potential Analytical Application | Role of this compound | Anticipated Benefit |

| Chiral Chromatography | Chiral Stationary Phase (CSP) Component | Enhanced enantioselective separation of racemic compounds. |

| Molecularly Imprinted Polymers | Functional Monomer or Template | Creation of highly selective binding cavities for target analytes. |

| Biosensors | Component of Recognition Peptides | Increased stability and specific binding to biological targets. |

| Solid-Phase Extraction | Selective Sorbent Material | Efficient and selective isolation of analytes from complex samples. |

Design of Next-Generation Functional Materials Incorporating this compound

The chemical functionality of amino acids makes them versatile monomers for the synthesis of functional polymers. nih.gov The incorporation of non-proteinogenic amino acids like this compound can impart unique properties to materials, opening doors for the creation of next-generation functional materials. taylorandfrancis.comnih.gov

One key area of exploration is the synthesis of specialty polyamides and polyesters . The bulky, branched side chain of this compound can disrupt polymer chain packing, leading to materials with altered thermal properties, solubility, and mechanical strength. acs.org These polymers could find use in applications ranging from advanced coatings to biomedical devices. Research efforts could focus on controlled polymerization techniques, such as ring-opening polymerization of N-carboxyanhydride (NCA) derivatives of the amino acid, to produce well-defined polymers. rsc.org

Another emerging field is the design of self-assembling peptides . The hydrophobic nature of the dimethylhexanoic side chain can drive the self-assembly of short peptides into well-ordered nanostructures like nanotubes, nanofibers, and hydrogels. These materials have vast potential in tissue engineering, drug delivery, and regenerative medicine. The specific sequence and placement of this compound within a peptide can be used to precisely control the morphology and properties of the resulting nanomaterials.

Furthermore, the development of functional hydrogels cross-linked with derivatives of this compound could lead to "smart" materials. These hydrogels could exhibit stimuli-responsive behavior, swelling or collapsing in response to changes in pH, temperature, or the presence of specific molecules. Such materials are highly sought after for applications in controlled drug release and as scaffolds for cell culture.

| Functional Material Type | Function of this compound | Potential Application Area |

| Specialty Polyamides/Polyesters | Monomer Unit | Advanced coatings, specialty plastics, biomedical implants. |

| Self-Assembling Peptides | Hydrophobic Driving Force | Tissue engineering scaffolds, drug delivery vehicles, nanoreactors. |

| Stimuli-Responsive Hydrogels | Cross-linking or Functional Moiety | Controlled drug release systems, smart sensors, soft robotics. |

| Functionalized Surfaces | Surface Modifier | Biocompatible coatings, anti-fouling surfaces, cell culture substrates. |

Interdisciplinary Research with Chemical Biology and Materials Science

The interface between chemical biology and materials science offers fertile ground for innovation. Non-proteinogenic amino acids are at the heart of this convergence, serving as molecular tools to probe biological systems and as building blocks for bio-inspired materials. nih.govtaylorandfrancis.com

In chemical biology, peptides incorporating this compound could be synthesized to study and modulate protein-protein interactions (PPIs) . The unique side chain can be used to mimic natural amino acid residues like leucine (B10760876) or isoleucine while providing enhanced proteolytic stability. acs.org This makes such peptides promising candidates for developing therapeutic agents that can disrupt disease-related PPIs. nih.gov

The development of bio-functional probes is another exciting direction. By attaching fluorescent dyes or other reporter groups to this compound, researchers can create tools to visualize and track biological processes within living cells. The non-natural structure would make the probe resistant to metabolic degradation, allowing for longer-term studies.

From a materials science perspective, the principles of molecular recognition and self-assembly from chemical biology can be harnessed to create complex, hierarchical materials. Peptides containing this compound could be designed to interact with inorganic nanoparticles or carbon nanotubes, leading to the formation of novel hybrid organic-inorganic materials . These materials could possess a unique combination of properties, making them suitable for applications in catalysis, electronics, and photonics.

| Interdisciplinary Research Area | Role of this compound | Potential Outcome |

| Protein-Protein Interaction (PPI) Modulation | Proteolytically stable peptide component | Development of novel peptide-based therapeutics. |

| Bio-functional Probes | Stable scaffold for reporter groups | Advanced tools for cellular imaging and diagnostics. |

| Hybrid Organic-Inorganic Materials | Bio-organic linker and self-assembly director | Creation of novel materials for catalysis, sensors, and electronics. |

| Bio-inspired Catalysis | Component of synthetic enzymes (synzymes) | Development of highly selective and efficient catalysts for green chemistry. |

Conclusion: Academic Significance and Research Outlook

Synthesis of Key Academic Findings on 2-Amino-3,5-dimethylhexanoic acid

The primary academic finding regarding this compound is its formal identification and commercial availability. The compound is listed in chemical databases such as PubChem and is available through various chemical suppliers, with CAS numbers assigned to the compound and its stereoisomers, such as (2R)-2-Amino-3,5-dimethylhexanoic acid (CAS No. 1868414-86-1) and its hydrochloride salt (CAS No. 2219370-81-5) bldpharm.com.

However, beyond these basic identifiers, there is a profound lack of published research. A search of scientific literature does not yield any peer-reviewed articles detailing specific methods for its synthesis, a thorough characterization of its physicochemical properties, or an evaluation of its biological activity. The PubChemLite database entry for the compound explicitly notes "No literature data available for this compound" uni.lu. This absence of foundational research is the most significant finding, highlighting that the compound is essentially an uncharacterized molecule in the academic sphere.

Reiteration of its Importance in Chemical Research and Beyond

Despite the lack of dedicated studies, the potential importance of this compound can be inferred from its nature as a non-proteinogenic amino acid and its inclusion in broader chemical patents. For instance, the compound is mentioned in a patent for therapeutic compositions related to transforming growth factor-beta mimics, where it is listed as a possible amino acid residue google.com. This suggests its potential utility as a building block in medicinal chemistry for the synthesis of peptides or peptide-mimetics with novel therapeutic properties.

The structural isomer, 3-Amino-3,5-dimethylhexanoic acid, has been noted to have different bioactivity, underscoring that the specific placement of the amino group is critical for molecular function . This further supports the rationale for investigating the unique properties that the 2-amino isomer may possess. Non-standard amino acids are crucial tools in drug discovery for modifying peptide stability, conformation, and receptor affinity. Therefore, the importance of this compound lies in its potential to contribute to this field as a novel structural motif.

Identification of Knowledge Gaps and Opportunities for Future Scholarly Contribution

The scarcity of information on this compound presents numerous knowledge gaps, which in turn represent clear opportunities for future research.

Synthesis and Stereochemistry: There are no published, detailed synthetic routes for this compound. Future research could focus on developing efficient and stereoselective synthetic methods to access different isomers of the compound. This would be the first and most critical step to enable any further research.

Physicochemical Characterization: Fundamental properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) are not documented in the academic literature. A full characterization is necessary to create a foundational dataset for this compound.

Biological Activity: The biological effects of this compound remain entirely unexplored. Screening the compound for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, could unveil potential therapeutic applications. For example, its structural isomer is noted for its potential as a building block in medicinal chemistry and for its interactions with biological systems .

Applications in Peptide and Materials Science: As a non-standard amino acid, it could be incorporated into peptides to study its effects on secondary structure, stability against proteolysis, and binding affinity to biological targets. Furthermore, its potential use in the synthesis of novel polymers or other materials has not been investigated.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3,5-dimethylhexanoic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves alkylation or condensation of α-keto acid precursors with ammonia derivatives under controlled pH (e.g., via Strecker synthesis). For example, intermediates like the hydrochloride salt (C₈H₁₈ClNO₂) are crystallized from ethanol/water mixtures and characterized via NMR (¹H/¹³C) and HPLC to confirm regioselectivity and purity . Refluxing with hydrochloric acid (e.g., 343 K for 1 hour) followed by solvent evaporation is a common crystallization strategy .

Q. How can researchers validate the purity and identity of this compound?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : To confirm molecular weight (e.g., monoisotopic mass ~195.69 Da for the hydrochloride salt) .

- Elemental analysis : To verify C, H, N, and Cl content.

- Chromatography : Reverse-phase HPLC with UV detection at 210–220 nm (for amine detection) and comparison to reference standards (e.g., 95% purity thresholds) .

Advanced Research Questions

Q. How can stereochemical resolution of this compound be achieved, and what analytical tools are critical?

- Methodological Answer : Chiral separation requires:

- Chiral stationary-phase HPLC : Using columns like Chirobiotic T or Pirkle-type phases with polar organic mobile phases (e.g., methanol/acetonitrile with 0.1% TFA).

- Circular dichroism (CD) spectroscopy : To confirm enantiomeric excess (ee) by comparing optical activity to known standards .

- X-ray crystallography : For absolute configuration determination, particularly for hydrochloride salts .

Q. What strategies address contradictory data in reaction yields or regioselectivity during synthesis?

- Methodological Answer :

- Reaction optimization : Vary solvent polarity (e.g., DMF vs. THF) and temperature to favor specific intermediates. For example, low yields (e.g., 32% in esterification) may arise from competing N-alkylation; switching to protecting groups like Boc or Fmoc can mitigate this .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Q. How does the methyl branching at C3 and C5 influence the compound’s physicochemical properties?

- Methodological Answer :

- LogP analysis : Measure partitioning between octanol/water to assess hydrophobicity (predicted LogP ~1.2 for the free acid).

- Thermal stability : Perform TGA/DSC to evaluate decomposition points (e.g., melting points >185°C for analogs like 2-amino-3,5-dimethylbenzoic acid) .

- Solubility studies : Test pH-dependent solubility in buffered solutions (e.g., enhanced solubility in acidic media due to protonation of the amine group) .

Data Interpretation & Reproducibility

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

- Methodological Answer :

- Dynamic effects : Rotameric interconversion of the methyl groups at C3/C5 can cause signal broadening. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow rotation and resolve splitting .

- Impurity profiling : Cross-check with LC-MS to rule out diastereomeric byproducts or oxidation artifacts (e.g., formation of hexenoic acid derivatives) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.